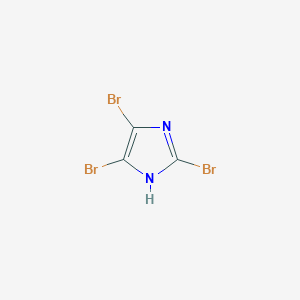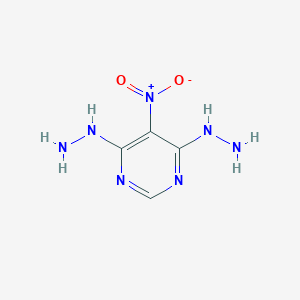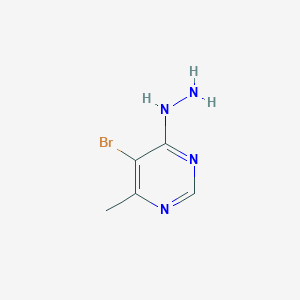
2-(Chloromethyl)benzonitrile
Overview
Description
2-(Chloromethyl)benzonitrile is an organic compound with the molecular formula C8H6ClN. It is a white to light yellow crystalline powder with a molecular weight of 151.59 g/mol . This compound is known for its use as an intermediate in organic synthesis, particularly in the production of various fine chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of benzonitrile. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chlorotoluene. This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium pentoxide supported on alumina . The reaction is carried out at elevated temperatures, typically around 400°C, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-(Chloromethyl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzonitrile primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react readily with nucleophiles, facilitating various substitution reactions . The nitrile group also plays a crucial role in its chemical behavior, enabling further functionalization through reduction or oxidation .
Comparison with Similar Compounds
2-Bromomethylbenzonitrile: Similar in structure but contains a bromine atom instead of chlorine.
2-Methylbenzonitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
2-Cyanobenzyl chloride: Another closely related compound with similar applications and reactivity.
Uniqueness: 2-(Chloromethyl)benzonitrile is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chloromethyl group provides a good leaving group for substitution reactions, while the nitrile group offers opportunities for further functionalization .
Properties
IUPAC Name |
2-(chloromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNOXOGXHXLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210098 | |
| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-13-5 | |
| Record name | 2-Cyanobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Chloromethyl)benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEH7PYD76C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using 2-(Chloromethyl)benzonitrile as a building block?
A1: this compound serves as a crucial starting material for synthesizing various heterocyclic systems. For instance, it reacts with 3,6-dihydroxyphthalonitrile to form bis([3,2-c]isoquinolin-5-amine)benzofuro[6,5-b]furan, a ligand used in the synthesis of metal complexes []. It also plays a vital role in the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines [], 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines [], and derivatives of the pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline heterocyclic system []. These diverse heterocyclic compounds exhibit a wide range of biological activities and are of great interest in medicinal chemistry.
Q2: Can you describe a specific synthesis pathway using this compound and its associated reaction conditions?
A2: One example is the synthesis of 4-Carbonitrile-1-indanone []. This synthesis involves a four-step reaction sequence:
Q3: What analytical techniques are commonly employed to characterize compounds synthesized using this compound?
A3: NMR spectroscopy is a commonly used technique to confirm the structure of synthesized compounds. For example, both ¹H NMR and ¹³C NMR were used to confirm the structure of 4-Carbonitrile-1-indanone []. In the synthesis of the cadmium(II) complex, single-crystal X-ray diffraction was used to determine the crystal structure, revealing a distorted tetrahedral environment around the cadmium ion coordinated to the ligand derived from this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















